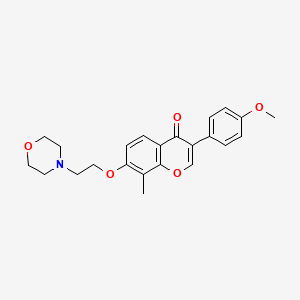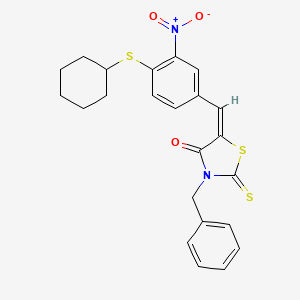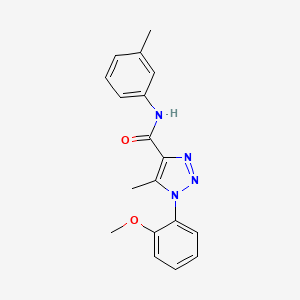
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one, also known as LY294002, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival.
Mechanism of Action
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one exerts its effects by inhibiting the activity of PI3K, a key enzyme involved in the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one blocks the downstream activation of Akt and mTOR, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In inflammation, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurodegenerative diseases, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to protect against neuronal damage and improve cognitive function. In metabolic disorders, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to regulate glucose metabolism and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has several advantages for lab experiments, including its potency as a PI3K inhibitor, its ability to inhibit the downstream activation of Akt and mTOR, and its well-established role in various cellular processes. However, there are also some limitations to using 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one in lab experiments, including its potential off-target effects, the need for appropriate controls, and the potential for variability in response across different cell types and tissues.
Future Directions
There are several future directions for research on 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one, including investigating its potential as a therapeutic agent in various diseases, identifying its potential off-target effects, and developing more specific and potent PI3K inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one in different cell types and tissues and to identify potential biomarkers of response to this compound. Overall, the continued investigation of 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has the potential to lead to the development of novel therapies for a range of diseases.
Synthesis Methods
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one can be synthesized through a multistep process involving the reaction of 3,4-dihydroxybenzaldehyde with 3-methyl-2-butanone, followed by the reaction of the resulting compound with 4-methoxyphenylboronic acid. The final step involves the reaction of the intermediate product with morpholine and 1,2-dibromoethane. The final product is obtained after purification through column chromatography.
Scientific Research Applications
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been extensively studied in various fields of scientific research, including cancer, inflammation, neurodegenerative diseases, and metabolic disorders. In cancer research, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has shown promising results as an inhibitor of PI3K, a key signaling pathway that is frequently dysregulated in cancer cells. Inflammation is another area where 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been studied, with researchers investigating its potential as an anti-inflammatory agent. In neurodegenerative diseases, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to protect against neuronal damage and improve cognitive function. In metabolic disorders, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been studied for its potential to regulate glucose metabolism and improve insulin sensitivity.
properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-16-21(28-14-11-24-9-12-27-13-10-24)8-7-19-22(25)20(15-29-23(16)19)17-3-5-18(26-2)6-4-17/h3-8,15H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYTYWIJGIBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)

carboxamide](/img/structure/B2792798.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide](/img/structure/B2792801.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2792805.png)
![N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2792810.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792811.png)
![rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2792812.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2792814.png)

![6-chloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B2792816.png)